Benzoic acid, 4-formyl-, phenyl ester
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Overview
Description
Benzoic acid, 4-formyl-, phenyl ester is an organic compound with the molecular formula C14H10O3. It is a derivative of benzoic acid where the hydrogen atom of the carboxyl group is replaced by a phenyl ester group, and the para position of the benzene ring is substituted with a formyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-formyl-, phenyl ester can be achieved through several methods. One common method involves the esterification of 4-formylbenzoic acid with phenol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions with a suitable solvent such as toluene or dichloromethane. The reaction can be represented as follows:
4-Formylbenzoic acid+PhenolAcid CatalystBenzoic acid, 4-formyl-, phenyl ester+Water
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of heterogeneous catalysts, such as zeolites, can also enhance the efficiency of the esterification process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or quinones. Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: The compound can be reduced to form alcohols or aldehydes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, especially at the ortho and para positions relative to the formyl group. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products Formed:
Oxidation: 4-Formylbenzoic acid, quinones
Reduction: Alcohols, aldehydes
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Benzoic acid, 4-formyl-, phenyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex aromatic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 4-formyl-, phenyl ester involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The formyl group can participate in nucleophilic addition reactions, while the phenyl ester group can undergo hydrolysis to release benzoic acid and phenol, which may further interact with cellular components.
Comparison with Similar Compounds
Benzoic acid, phenyl ester: Lacks the formyl group, making it less reactive in certain chemical reactions.
4-Formylbenzoic acid: Contains a carboxyl group instead of a phenyl ester group, leading to different reactivity and applications.
Methyl 4-formylbenzoate: Similar structure but with a methyl ester group instead of a phenyl ester group.
Uniqueness: Benzoic acid, 4-formyl-, phenyl ester is unique due to the presence of both a formyl group and a phenyl ester group. This combination imparts distinct chemical properties, such as increased reactivity towards nucleophiles and electrophiles, making it a valuable intermediate in organic synthesis and industrial applications.
Properties
CAS No. |
52798-94-4 |
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Molecular Formula |
C14H10O3 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
phenyl 4-formylbenzoate |
InChI |
InChI=1S/C14H10O3/c15-10-11-6-8-12(9-7-11)14(16)17-13-4-2-1-3-5-13/h1-10H |
InChI Key |
YDZKLKJTIXFHKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
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